molecular formula C21H21N3O5S3 B2358771 N-(4-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851781-25-4

N-(4-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2358771
M. Wt: 491.6
InChI Key: ZEPKFCNCDJHFEF-UHFFFAOYSA-N
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Description

N-(4-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H21N3O5S3 and its molecular weight is 491.6. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis

  • Structural studies of nimesulide derivatives, which share a similar sulfonamide component, show that their intermolecular interactions and crystal structures can be extensively characterized through X-ray powder diffraction, Hirshfeld surfaces, and 2D fingerprint plots (Dey et al., 2015).

Synthesis and Biological Activities

  • Research on the synthesis of N-phenylpyrazolyl aryl methanones derivatives, which include a sulfonyl group, demonstrates their potential for herbicidal and insecticidal activities (Wang et al., 2015).
  • Pyrazoline-based thiazolidin-4-one derivatives, similar in structure, show significant properties related to anticancer and HIV treatment (Patel et al., 2013).

Spectroscopic and Quantum Chemical Studies

  • Analysis of spectroscopic and quantum chemical calculations of compounds structurally related to the compound has been used to understand their potential for antimicrobial and anticancer activities (Viji et al., 2020).

Inhibition Studies

  • Studies on the inhibitory activities of polymethoxylated-pyrazoline benzene sulfonamides, with a similar structure, demonstrate their potential in inhibiting carbonic anhydrase isoenzymes, which could be relevant for tumor treatment (Kucukoglu et al., 2016).

Antimicrobial Activities

  • A variety of sulfonamide derivatives, including those with pyrazoline, have been synthesized and demonstrated potential antibacterial and antifungal activities (Sowmya et al., 2018).

Reactivity Studies

  • The reactivity of bis(pyrazol-1-yl)methanes functionalized by 2-methoxyphenyl, which is structurally similar to the compound , can provide insights into the reactivity of such compounds with metal complexes (Ding et al., 2011).

Synthesis and Cytotoxicity

  • The synthesis of pyrazoline benzensulfonamides and their evaluation as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity offer insight into the potential therapeutic applications of similar compounds (Ozmen Ozgun et al., 2019).

properties

IUPAC Name

N-[4-[2-(4-methoxyphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S3/c1-29-17-9-11-18(12-10-17)32(27,28)24-20(21-4-3-13-30-21)14-19(22-24)15-5-7-16(8-6-15)23-31(2,25)26/h3-13,20,23H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPKFCNCDJHFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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